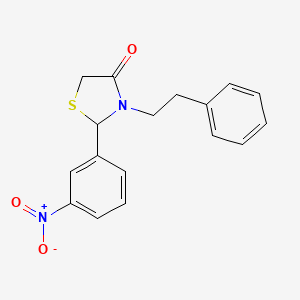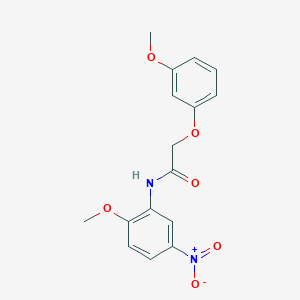![molecular formula C20H19ClN2O3S B4927388 N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide, commonly known as CP94, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. CP94 is a thioacetamide derivative that belongs to the family of pyrrolidines. It has been studied for its analgesic and anti-inflammatory properties, as well as its potential use in treating addiction and substance abuse.
作用机制
CP94 acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the delta opioid receptor, CP94 can reduce pain and decrease the rewarding effects of drugs of abuse. CP94 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CP94 has been shown to have a number of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain, the reduction of inflammation, and the inhibition of drug-induced behaviors. CP94 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and substance abuse.
实验室实验的优点和局限性
One of the main advantages of CP94 in laboratory experiments is its high potency and selectivity for the delta opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and reward pathways. However, CP94 also has some limitations, including its complex synthesis process and potential for toxicity at high doses.
未来方向
There are several potential future directions for research on CP94. One area of interest is the development of new derivatives of CP94 that have improved potency and selectivity for the delta opioid receptor. Another area of interest is the investigation of CP94's potential use in treating other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of CP94, as well as its potential therapeutic applications.
合成方法
CP94 can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-phenylglycine, followed by the formation of a thioamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product, CP94. The synthesis of CP94 is a complex process that requires careful attention to detail and proper safety precautions.
科学研究应用
CP94 has been extensively studied for its potential therapeutic effects, particularly in the field of pain management. It has been shown to have analgesic properties that are comparable to those of morphine, but with fewer side effects. CP94 has also been studied for its potential use in treating addiction and substance abuse, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-6-8-16(9-7-15)22-18(24)13-27-17-12-19(25)23(20(17)26)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAKVGPMIUJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-2-(2,5-dioxo-1-phenethyl-pyrrolidin-3-ylsulfanyl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)



![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)